molecular formula C8H11N3O B3284374 2-Amino-N-(pyridin-3-ylmethyl)acetamide CAS No. 784088-85-3

2-Amino-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3284374
CAS No.: 784088-85-3
M. Wt: 165.19 g/mol
InChI Key: GVFXEJSBWKGENB-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-3-ylmethyl)acetamide is an organic compound with the molecular formula C8H11N3O It is a derivative of acetamide, where the amine group is substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(pyridin-3-ylmethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate acylating agent. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide in the presence of a base such as triethylamine can yield the desired product . Another method involves the use of cyanoacetamides, where the cyano group is converted to an amide group through hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

2-Amino-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-4-8(12)11-6-7-2-1-3-10-5-7/h1-3,5H,4,6,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFXEJSBWKGENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By using N-(t-butoxycarbonyl)glycine (1.0 g) and 3-picolylamine (577 μl) as starting materials, the title compound (892 mg) was obtained in the same manners as those of Reference Example 88, (1) and Reference Example 78, (3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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